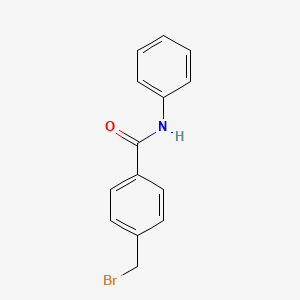
4-(bromomethyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(bromomethyl)-N-phenylbenzamide” likely refers to a compound that contains a benzamide group (a benzene ring attached to a CONH2 group) and a bromomethyl group (a CH2Br group). This compound could potentially be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for “4-(bromomethyl)-N-phenylbenzamide” are not available, similar compounds, such as 4-(bromomethyl)benzonitrile, are often synthesized through bromination reactions .Chemical Reactions Analysis
The bromomethyl group in “4-(bromomethyl)-N-phenylbenzamide” could potentially participate in various chemical reactions, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-N-phenylbenzamide” would depend on its specific structure. Similar compounds, such as 4-(bromomethyl)benzonitrile, are solid at room temperature .Aplicaciones Científicas De Investigación
RNA Alkylation
Bromomethyl compounds, such as 4-(bromomethyl)-N-phenylbenzamide, can be used in the alkylation of RNA nucleotides . This is an important field of RNA biochemistry, with applications in fluorescent labeling or structural probing experiments . The selectivity of ribonucleotide alkylation can be tuned by varying the substitution pattern and reaction conditions .
Synthesis of Ligands
4-(Bromomethyl)-N-phenylbenzamide can be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands can be used in various chemical reactions and in the development of catalysts .
Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
This compound can be prepared by reacting 4-(bromomethyl)-N-phenylbenzamide with 2H-tetrazole in the presence of potassium hydroxide . The resulting compound can be used in various chemical reactions .
Electrochemical Bromofunctionalization of Alkenes
Bromomethyl compounds can be used in the electrochemical bromofunctionalization of alkenes . This process can convert various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Synthesis of Bicyclic Derivatives
4-(Bromomethyl)-N-phenylbenzamide can be used in the synthesis of bicyclic derivatives, such as N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. These compounds are synthesized through a process that includes bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization.
Fluorescent Labeling
As mentioned in the RNA Alkylation section, bromomethyl compounds can be used for fluorescent labeling . This can be particularly useful in biological and chemical research, where it allows for the visualization and tracking of specific molecules .
Mecanismo De Acción
Target of Action
Bromomethyl groups are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura reaction . This suggests that the compound could potentially interact with various biological targets, depending on its specific structure and the presence of other functional groups.
Mode of Action
Bromomethyl groups are known to be reactive, often participating in radical halogenation reactions . In such reactions, a bromine atom is typically transferred to another molecule, which could potentially alter the function of a biological target. The phenylbenzamide moiety of the molecule may also interact with biological targets, possibly through pi-stacking interactions with aromatic amino acids in proteins.
Biochemical Pathways
The compound’s potential involvement in radical halogenation reactions suggests that it could influence various biochemical processes, depending on the specific targets it interacts with .
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQOVYZEWIPIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566885-74-3 |
Source


|
| Record name | 4-(bromomethyl)-N-phenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

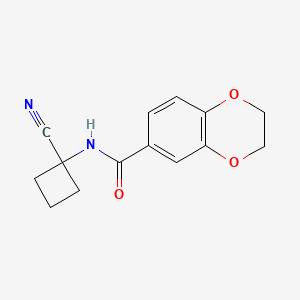
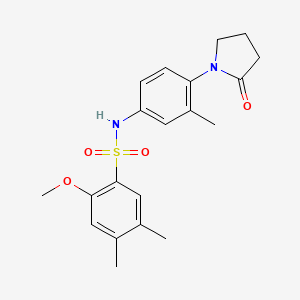

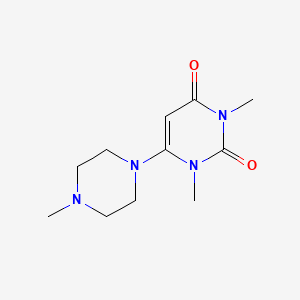
amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)
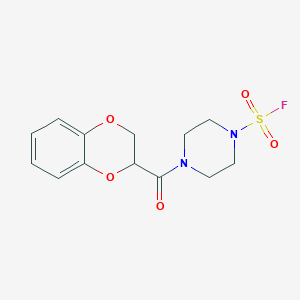
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)
![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)


![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)